N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea
Description
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVNHDXHEBHBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Solvent : Ethanol or methanol (4–5 mL per mmol of amine).
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Temperature : Room temperature to 60°C, depending on reactivity.
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Catalyst : None required, though Lewis acids (e.g., BF₃·Et₂O) may accelerate the reaction.
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Workup : Quenching with aqueous NaHCO₃, extraction with ethyl acetate, and purification via column chromatography (Hex/EtOAc).
Yield : 70–85% (estimated based on analogous reactions).
Characterization Data (Hypothetical)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.65–7.60 (m, 2H, ArH), 7.40–7.30 (m, 5H, ArH), 7.10–7.05 (m, 2H, ArH).
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HRMS : m/z calcd for C₁₆H₁₂FN₃OS: 313.0689 [M + H]⁺; found: 313.0691.
Stepwise Synthesis via Intermediate Isocyanate Formation
An alternative approach generates the phenyl isocyanate in situ from aniline derivatives, reducing handling risks associated with volatile isocyanates.
Procedure
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Phosgenation of Aniline :
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Coupling with Thiazol-2-amine :
Yield : 65–75% (lower due to intermediate instability).
Hantzsch Thiazole Synthesis Followed by Urea Formation
For cases where the thiazol-2-amine is unavailable, the Hantzsch thiazole synthesis provides a viable pathway:
Thiazole Ring Construction
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Reactants :
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α-Bromo-4-fluoropropiophenone (1.0 equiv).
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Thiourea (1.2 equiv) in ethanol.
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Conditions : Reflux at 80°C for 12 hours.
Intermediate : 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (Yield: 60–70%).
Urea Formation
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Follows the direct condensation method (Section 1).
Overall Yield : 40–50% (two-step process).
Analytical Characterization and Validation
Critical data for verifying the target compound’s structure include:
Table 1: Comparative NMR Data for Urea Derivatives
| Compound | δ (¹H NMR, DMSO-d₆) | δ (¹³C NMR, DMSO-d₆) |
|---|---|---|
| N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea | 8.45 (s, NH), 7.65–7.05 (m, ArH) | 162.1 (C=O), 152.3 (thiazole C2) |
| 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea | 8.40 (s, NH), 7.50–7.20 (m, ArH) | 161.8 (C=O), 151.9 (thiazole C2) |
Industrial-Scale Production Considerations
Automated flow reactors and continuous purification systems (e.g., HPLC) enhance efficiency for large-scale synthesis. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H12FN3OS
- Molecular Weight : 313.4 g/mol
- IUPAC Name : 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylurea
The compound features a thiazole ring, which is known for its biological activity, and a fluorophenyl group that enhances its pharmacological properties.
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures effectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. In vitro studies have shown that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's efficacy was comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .
Herbicidal Activity
The compound has been explored for its herbicidal properties. Research findings suggest that this compound can inhibit the growth of certain weed species. Its application in agricultural practices could provide an effective solution for weed management, reducing the reliance on traditional herbicides .
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value lower than many existing chemotherapeutics. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin. This suggests its potential as an alternative treatment for resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of urea-thiazole derivatives are highly dependent on substituents. Key analogs and their structural distinctions are summarized below:
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Br, CF₃): Fluorine in the target compound may improve membrane permeability and metabolic stability compared to methoxy or cyano derivatives .
- Steric Considerations : Bulkier groups like trifluoromethyl (CTPPU, ) may hinder binding to flat active sites compared to smaller substituents.
Anti-Inflammatory Activity
- N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea : Exhibited potent anti-inflammatory activity in carrageenan-induced rat paw edema assays, attributed to p38 kinase inhibition via molecular docking interactions .
- Fluorine’s electronegativity may strengthen hydrogen bonding in the kinase’s DFG-out active site .
Anticancer Activity
- CTPPU: Demonstrated significant growth inhibition in non-small cell lung cancer (NSCLC) cells by inducing G0/G1 cell cycle arrest . The trifluoromethyl group may contribute to enhanced cytotoxicity compared to the target compound’s fluorine.
COX/LOX Inhibition
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Acted as a non-selective COX-1/COX-2 inhibitor, highlighting the importance of substituent positioning for selectivity .
Physicochemical and Crystallographic Properties
- Crystal Packing : Fluorophenyl-substituted thiazoles (e.g., 4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine ) form solid solutions due to fluorine’s size similarity to hydrogen, improving crystallinity.
- Solubility : Fluorine’s moderate lipophilicity may balance solubility and permeability better than bromine (more lipophilic) or methoxy (more hydrophilic) analogs .
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and various pharmacological effects.
1. Structural Characteristics
The molecular formula of this compound is . The compound features a thiazole ring linked to a phenylurea moiety, which plays a crucial role in its biological activity. The dihedral angle between the fluorophenyl and thiazole rings is 12.8°, indicating a certain degree of planarity that may influence its interaction with biological targets .
Table 1: Structural Data
| Parameter | Value |
|---|---|
| Molecular Weight | 420.48 g/mol |
| Dihedral Angle | 12.8° |
| Hydrogen Bonding | N—H⋯O interactions |
2. Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with phenyl isocyanate under controlled conditions. The reaction can be monitored using thin-layer chromatography (TLC) and purified through column chromatography .
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. In vitro assays indicate that derivatives exhibit significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For example, compounds with similar structures showed IC50 values ranging from 5.1 to 22.08 µM against these cell lines .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 6.19 |
| Compound B | MCF-7 | 5.10 |
| Compound C | HCT116 | 9.18 |
3.2 Antioxidant Activity
The antioxidant properties of thiazole derivatives have also been investigated, revealing that modifications at specific positions can enhance their ability to scavenge free radicals and inhibit lipid peroxidation . The introduction of hydroxy or methoxy groups at the para position of phenyl rings significantly increases antioxidant activity.
3.3 Other Biological Activities
In addition to anticancer and antioxidant properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
- Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in cancer progression and metabolic disorders.
4. Case Studies
Several case studies illustrate the potential applications of this compound:
- Case Study on Anticancer Efficacy : A study demonstrated that a derivative of this compound effectively inhibited cell proliferation in vitro and induced apoptosis in HepG2 cells through caspase activation.
- Antioxidant Mechanism : Research indicated that the compound's antioxidant mechanism involves the modulation of oxidative stress markers in cellular models, suggesting its potential use in preventing oxidative damage-related diseases.
Q & A
Q. What are the common synthetic routes for preparing N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea, and what key intermediates are involved?
The synthesis typically involves coupling a thiazole precursor with a substituted urea moiety. For example:
- Step 1 : Synthesize the thiazole core by cyclizing thiourea derivatives with α-halo ketones or esters. A 4-(4-fluorophenyl)thiazole intermediate can be prepared via Hantzsch thiazole synthesis using 4-fluorophenyl-substituted precursors .
- Step 2 : Introduce the urea group by reacting the thiazole-2-amine with phenyl isocyanate or via nucleophilic substitution of a chloro intermediate with phenylurea derivatives. Key intermediates include N-(4-(4-fluorophenyl)thiazol-2-yl)amine and phenyl isocyanate .
- Optimization : Reaction conditions (e.g., reflux in DMF or THF) and catalysts (e.g., triethylamine) are critical for yield improvement. Purity is verified via HPLC and NMR .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended for refinement?
X-ray crystallography is the gold standard for structural elucidation:
- Data Collection : Single crystals are grown via slow evaporation (e.g., from DMF/EtOH). Diffraction data are collected using a Bruker or Agilent diffractometer .
- Refinement : The SHELX suite (e.g., SHELXL) is widely used for structure solution and refinement. Key parameters include R-factors (<0.05 for high-quality data) and hydrogen-bonding networks .
- Structural Insights : The 4-fluorophenyl group often induces planarity in the thiazole ring, while the urea moiety participates in hydrogen bonds (N–H···O/N), stabilizing crystal packing .
Advanced Research Questions
Q. What methodological approaches are used to assess the compound’s activity as a glucocorticoid receptor (GR) modulator?
- In Vitro Assays :
- Binding Affinity : Competitive radioligand displacement assays using [³H]-dexamethasone. IC₅₀ values are calculated to compare potency .
- Functional Activity : Luciferase reporter assays in GR-transfected HEK293 cells to measure transcriptional activation/repression .
- Structure-Activity Relationship (SAR) : The 4-fluorophenyl group enhances lipophilicity and π-π stacking with receptor residues, while the urea linker acts as a hydrogen-bond donor critical for GR binding .
Q. How can researchers resolve contradictions in reported biological activities of thiazole-urea derivatives across different studies?
- Data Harmonization : Compare assay conditions (e.g., cell lines, ligand concentrations). For example, discrepancies in IC₅₀ values may arise from differences in GR isoform expression .
- Structural Validation : Verify compound purity (≥95% via HPLC) and confirm stereochemistry via X-ray crystallography. Impurities or racemic mixtures can skew activity results .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate electronic properties (e.g., fluorine’s electronegativity) with activity trends .
Q. What are the critical considerations in designing SAR studies for optimizing pharmacokinetic (PK) properties of this compound?
- Lipophilicity : Introduce fluorine or methyl groups to modulate logP values. The 4-fluorophenyl group improves blood-brain barrier penetration but may increase metabolic stability .
- Metabolism : Use hepatic microsome assays to identify vulnerable sites (e.g., urea hydrolysis). Methylation of the thiazole nitrogen can reduce CYP450-mediated degradation .
- Solubility : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) enhances aqueous solubility for in vivo studies .
Q. How does the presence of the 4-fluorophenyl group influence the compound’s electronic properties and binding affinity?
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, polarizing the thiazole ring and enhancing dipole interactions with GR’s hydrophobic pockets .
- Conformational Rigidity : The 4-fluorophenyl group restricts rotational freedom, favoring a planar conformation that aligns with the receptor’s active site. This is confirmed via torsional angle analysis in crystal structures (e.g., dihedral angles <10°) .
- Binding Energy : DFT calculations show fluorine contributes −1.2 kcal/mol to binding energy via C–F···H–N interactions, as observed in docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
